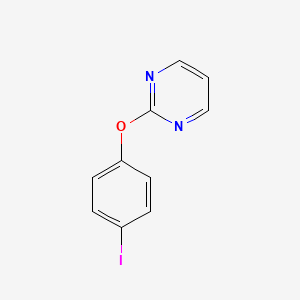

2-(4-Iodophenoxy)pyrimidine

Descripción general

Descripción

2-(4-Iodophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H7IN2O and its molecular weight is 298.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research shows that pyrimidines, due to their ability to interact with various enzymes, receptors, and targets, exhibit diverse pharmacological activities, including anticancer effects. The synthesis and evaluation of pyrimidine-based compounds have led to the identification of numerous potent anticancer agents, highlighting the heterocycle's potential in cancer therapy (Kaur et al., 2014).

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives also demonstrate significant anti-inflammatory activities. They inhibit the expression and activities of key inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This suggests their potential application in treating inflammatory disorders (Rashid et al., 2021).

Applications in Neurological Disorders

Research indicates that pyrimidine derivatives can play a role in treating neurological disorders, including Alzheimer's disease. Pyrimidine scaffolds have shown potential in the design and synthesis of anti-Alzheimer's drugs, focusing on reducing or rehabilitating neurological disorders (Das et al., 2021).

Optical and Sensory Applications

Pyrimidine derivatives are utilized in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to both the biological and medicinal fields, indicating the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).

Synthesis of Heterocyclic Compounds

Pyrimidines serve as key precursors in the synthesis of various medicinal and pharmaceutical compounds. The development of pyranopyrimidine scaffolds, for example, demonstrates the broad applicability of pyrimidines in creating bioavailable medicinal compounds (Parmar et al., 2023).

Safety and Hazards

Direcciones Futuras

Pyrimidines, including 2-(4-Iodophenoxy)pyrimidine, have been the subject of ongoing research due to their diverse biological potential . They are considered bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity . Future research could focus on the development of novel pyrimidine analogs with enhanced anti-inflammatory or anticancer activities .

Propiedades

IUPAC Name |

2-(4-iodophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXYGJBAXDKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363310 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-86-4 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B1301605.png)